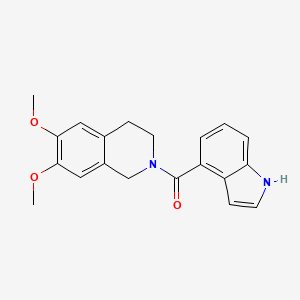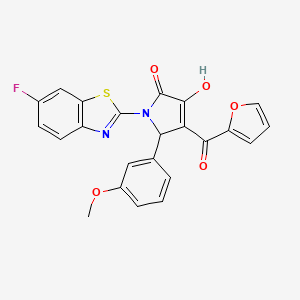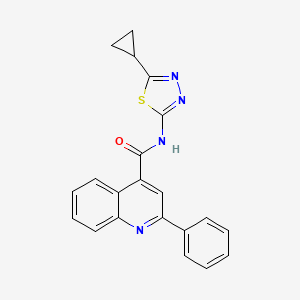![molecular formula C22H22N6O4 B12159701 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound featuring a benzazepine core and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine and a suitable cyclizing agent under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methanol and a strong acid like hydrochloric acid or sulfuric acid.
Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile precursor under thermal or catalytic conditions.
Final Coupling Reaction: The final step involves coupling the benzazepine intermediate with the tetrazole-containing phenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the benzazepine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its potential to modulate biological pathways can be harnessed in the study of cellular processes and disease mechanisms.
Medicine
In medicine, the compound’s pharmacological properties can be investigated for therapeutic applications. It may serve as a lead compound in the development of drugs for treating conditions such as neurological disorders, inflammation, or cancer.
Industry
Industrially, the compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its unique properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may bind to neurotransmitter receptors, modulating their activity, while the tetrazole moiety could interact with enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
Uniqueness
Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide stands out due to the presence of both a benzazepine core and a tetrazole moiety. This unique combination of structural features may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N6O4 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N6O4/c1-27-25-22(24-26-27)15-5-4-6-17(9-15)23-20(29)13-28-8-7-14-10-18(31-2)19(32-3)11-16(14)12-21(28)30/h4-11H,12-13H2,1-3H3,(H,23,29) |
InChI Key |
VKXKFCODLJBOCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12159627.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)
![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12159636.png)
![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)
![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)
![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B12159640.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)

![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
